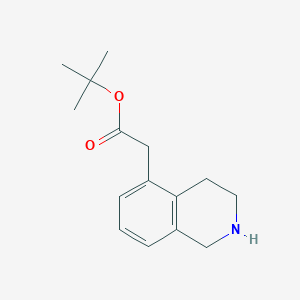

tert-Butyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate

Description

Properties

Molecular Formula |

C15H21NO2 |

|---|---|

Molecular Weight |

247.33 g/mol |

IUPAC Name |

tert-butyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate |

InChI |

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)9-11-5-4-6-12-10-16-8-7-13(11)12/h4-6,16H,7-10H2,1-3H3 |

InChI Key |

KMEGSYWWLBFKFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC=CC2=C1CCNC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Tetrahydroisoquinoline Core

The foundational step involves the formation of the tetrahydroisoquinoline ring system, which can be achieved via the Pictet-Spengler reaction or reduction of isoquinoline derivatives :

- Pictet-Spengler Reaction : Reacting phenylalanine derivatives with formaldehyde (preferably paraformaldehyde) under acidic conditions yields (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This method is well-documented and is considered a classical route, especially in natural product synthesis (see,):

I-phenylalanine + formaldehyde (paraformaldehyde) → (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

- Reduction of Isoquinoline Derivatives : Alternatively, aromatic isoquinoline derivatives can be hydrogenated or reduced to the corresponding tetrahydroisoquinoline, often using catalytic hydrogenation under mild conditions.

Functionalization at the 5-Position

The key to introducing the 5-yl substituent involves selective substitution or cyclization strategies:

Nucleophilic Aromatic Substitution (SNAr) : For substituted isoquinoline derivatives bearing halogens (e.g., bromine), nucleophilic substitution with suitable amines or organometallic reagents can be employed to install the desired substituent at the 5-position.

Cyclization and Aromatic Substitutions : Using intermediates such as N-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives, subsequent cyclizations with appropriate electrophiles or via radical-mediated pathways can introduce the 1,2,3,4-tetrahydroisoquinolin-5-yl group.

Esterification to Form the tert-Butyl Ester

The final step involves esterification of the carboxylic acid at the 3-position with tert-butanol derivatives:

Carboxylic Acid Activation : Activation of the acid (e.g., via formation of acyl chlorides or anhydrides) followed by reaction with tert-butanol or tert-butyl alcohol is a common route.

Direct Esterification : Using tert-butyl acetate or tert-butyl alcohol with catalytic acid (e.g., sulfuric acid) under reflux conditions can directly produce the tert-butyl ester.

Use of Tert-Butyl Chloroformate or Anhydride : These reagents facilitate the formation of tert-butyl esters under milder conditions, as documented in patent methods,.

Specific Preparation Methods and Conditions

Patent-Based Methodologies

Patent US6894167 and EP1337514A1 describe a synthesis involving the reaction of (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with formic acid, followed by reaction with tert-butylamine, and subsequent acid treatment to yield the target compound. The process emphasizes high yield and purity without toxic reagents.

-

- Step (a): Reaction of tetrahydroisoquinoline-3-carboxylic acid with formic acid, typically in a suitable solvent like toluene at 50°C.

- Step (b): Nucleophilic substitution with tert-butylamine in ethyl acetate at approximately -2°C.

- Step (c): Acid treatment in dioxane with hydrochloric acid at around 25°C.

Laboratory-Scale Synthesis

Starting Material Preparation : The (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be synthesized via the Pictet-Spengler reaction, reacting phenylalanine with formaldehyde under acidic conditions, as detailed in.

Functionalization at the 5-Position : Using substituted tetrahydroisoquinoline derivatives, such as N-phenyl-1,2,3,4-tetrahydroisoquinoline, through electrophilic substitution or cyclization, can introduce the 5-position substituent.

Esterification : Activation of the carboxylic acid with reagents like oxalyl chloride or thionyl chloride, followed by reaction with tert-butanol, yields the tert-butyl ester under reflux.

Modern Approaches and Catalysis

Recent advances involve catalytic methods such as:

Photoredox Catalysis : For selective C–H functionalization at the 5-position, enabling direct installation of substituents without pre-functionalization.

Radical-Mediated Cyclizations : Using radical initiators or metal catalysts to cyclize or functionalize tetrahydroisoquinoline derivatives efficiently.

Data Tables Summarizing Preparation Conditions

Research Findings and Industrial Relevance

The synthesis pathways highlighted are optimized for high yield, purity, and minimal hazardous reagents, aligning with industrial standards,.

The use of formic acid and tert-butylamine in the initial steps offers a route that avoids toxic reagents, emphasizing safety and scalability.

Recent developments focus on regioselective functionalization and green chemistry principles, such as catalytic C–H activation, which may further streamline the synthesis of This compound .

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroisoquinoline moiety undergoes oxidation to form iminium intermediates, enabling further functionalization.

Key Reagents and Conditions :

-

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) : Promotes single-electron transfer (SET) to generate radical cations, which abstract hydrogen to form reactive iminium ions .

-

Hydrogen Peroxide (H₂O₂) : Mild oxidizing agent for partial oxidation.

Products :

-

C(1)-Substituted Derivatives : Allylation, cyanation, or sulfonylation occurs at the C(1) position via iminium trapping (e.g., allyltributylstannane yields allylated products in >90% yields) .

-

Quinoline Derivatives : Full oxidation of the tetrahydroisoquinoline ring under strong conditions.

Reduction Reactions

The ester group and aromatic system can be selectively reduced.

Key Reagents and Conditions :

| Reagent | Target Site | Conditions |

|---|---|---|

| LiAlH₄ | Ester → Alcohol | Anhydrous THF, 0°C → RT |

| NaBH₄ | Iminium ions | Methanol, RT |

| Catalytic Hydrogenation | Aromatic ring saturation | H₂/Pd-C, 1 atm |

Products :

Substitution Reactions

The C(1) position is nucleophilic under oxidative conditions.

Mechanism :

-

Oxidation with DDQ forms an iminium ion.

-

Nucleophilic Attack by allyl, cyanide, or sulfonate groups .

Representative Examples :

| Nucleophile | Product | Yield (%) |

|---|---|---|

| Allyltributylstannane | C(1)-Allylated tetrahydroisoquinoline | 98 |

| TMSCN | C(1)-Cyanated derivative | 85 |

| Sodium sulfinate | C(1)-Sulfonylated analog | 78 |

Conditions: 0.1 M substrate, 1.1 equiv DDQ, 4Å MS, RT .

Ester Hydrolysis and Functionalization

The tert-butyl ester undergoes hydrolysis or transesterification.

Reagents and Outcomes :

-

Acidic Hydrolysis (e.g., TFA/DCM): Removes the tert-butyl group, yielding carboxylic acid derivatives .

-

Alkaline Hydrolysis (KOH/ethylene glycol): Cleaves the ester to acetic acid analogs .

Applications :

Radical Reactions

Radical inhibition studies confirm the involvement of radical intermediates in DDQ-mediated oxidations. Adding BHT (2,6-di-tert-butyl-4-methylphenol) suppresses product formation (yield drops from 98% to 20%), supporting a radical cation pathway .

Scientific Research Applications

tert-Butyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and neuroprotective effects.

Medicine: Research is ongoing to explore its potential therapeutic applications in treating neurodegenerative disorders and infectious diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to modulate neurotransmitter systems and inhibit the growth of pathogenic microorganisms. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in these processes .

Comparison with Similar Compounds

tert-Butyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate can be compared with other similar compounds, such as:

tert-Butyl N-(1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate: This compound has a similar isoquinoline core but differs in the functional groups attached to the nitrogen atom.

tert-Butyl acetate: While structurally different, it shares the tert-butyl ester functional group.

1,2,3,4-Tetrahydroisoquinoline: The parent compound of the isoquinoline derivatives, which serves as a building block for various synthetic analogs

Biological Activity

tert-Butyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate is a synthetic organic compound classified as an isoquinoline derivative. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of neuropharmacology and antimicrobial research.

| Property | Value |

|---|---|

| Molecular Formula | C15H21NO2 |

| Molecular Weight | 247.33 g/mol |

| IUPAC Name | This compound |

| InChI Key | KMEGSYWWLBFKFQ-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with tert-butyl bromoacetate under basic conditions. Common solvents for this reaction include dichloromethane or tetrahydrofuran, utilizing bases such as potassium carbonate or sodium hydride to facilitate nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and inhibit pathogenic microorganisms. Research indicates that this compound may interact with various molecular targets and pathways involved in neurotransmission and microbial growth inhibition .

Neuroprotective Effects

Studies have shown that isoquinoline derivatives exhibit neuroprotective properties. For instance, research indicates that compounds similar to this compound can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Activity

The compound has also been studied for its antimicrobial effects. Preliminary assays have demonstrated that this compound exhibits significant inhibitory activity against various bacterial strains. The exact mechanism by which it exerts this activity is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of isoquinoline derivatives:

- Neuroprotective Study : A study published in a pharmacological journal reported that certain tetrahydroisoquinoline derivatives showed protective effects against glutamate-induced toxicity in neuronal cell cultures. The findings suggest that these compounds may act as antioxidants and could be beneficial in developing treatments for neurodegenerative disorders .

- Antimicrobial Efficacy : Research conducted on various isoquinoline derivatives indicated that they possess broad-spectrum antimicrobial properties. This compound was included in a screening panel that identified several promising candidates for further development against resistant strains of bacteria.

Comparative Analysis with Similar Compounds

When comparing this compound with other isoquinoline derivatives:

| Compound | Biological Activity |

|---|---|

| tert-Butyl N-(1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate | Moderate neuroprotective effects; lower antimicrobial activity |

| tert-butyl acetate | Minimal biological activity; primarily a solvent |

| 1,2,3,4-Tetrahydroisoquinoline | Strong neuroprotective effects; variable antimicrobial properties |

Q & A

Q. Table 1: Representative Reaction Conditions for Isoquinoline Derivatives

| Reaction Component | Typical Parameters |

|---|---|

| Temperature | 80–120°C |

| Solvent | DMF, THF, or Toluene |

| Catalyst | HCl (anhydrous) or KOH (5–10 mol%) |

| Reaction Time | 6–24 hours |

Basic: How should researchers characterize this compound, and what analytical techniques are critical for structural confirmation?

Answer:

Structural confirmation requires a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy : H and C NMR can confirm the tert-butyl group (δ ~1.2–1.4 ppm for H) and the tetrahydroisoquinoline backbone (aromatic protons at δ ~6.5–7.5 ppm) .

- Mass Spectrometry (GC/MS or LC-MS) : Determines molecular weight (e.g., expected m/z for CHNO: 271.3) and fragmentation patterns .

- Chiral Chromatography : Essential for resolving stereoisomers, particularly if the synthesis involves chiral intermediates .

Basic: What safety precautions are necessary when handling this compound?

Answer:

Referencing analogous compounds (e.g., (R)-4-(tert-butyl)-2-(isoquinolin-1-yl)-4,5-dihydrooxazole):

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks.

- Storage : Store at ≤-20°C in airtight containers to prevent degradation .

Q. Table 2: Hazard Mitigation Strategies

| Hazard Type | Mitigation Measure |

|---|---|

| Skin Irritation | Immediate washing with soap/water |

| Eye Exposure | 15-minute rinsing with saline |

| Inhalation | Evacuate to well-ventilated area |

Advanced: How can researchers resolve contradictions in reported stability data for tert-butyl-substituted isoquinolines?

Answer:

Discrepancies may arise from:

- Purity Variability : Impurities (e.g., residual solvents) accelerate decomposition. Use ≥95% pure compounds (validated by HPLC) .

- Isomeric Interference : Cis/trans or R/S isomers exhibit different stability profiles. Employ chiral HPLC or X-ray crystallography for isomer identification .

- Environmental Conditions : Stability under varying pH/temperature should be tested via accelerated degradation studies (e.g., 40°C/75% RH for 1 month) .

Advanced: What methodological approaches are recommended for studying the stability of tert-butyl esters under varying pH and temperature?

Answer:

- pH-Dependent Hydrolysis : Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours.

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures .

- Light Sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .

Q. Table 3: Stability Testing Protocol

| Condition | Parameters |

|---|---|

| Acidic Hydrolysis (pH 1.2) | 0.1M HCl, 37°C, 48h |

| Alkaline Hydrolysis (pH 12) | 0.1M NaOH, 37°C, 48h |

| Oxidative Stress | 3% HO, 25°C, 24h |

Advanced: How can researchers develop analytical methods to distinguish this compound from its structural analogs?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Differentiate compounds with similar molecular weights (e.g., ±0.001 Da accuracy).

- 2D NMR (COSY, NOESY) : Resolve overlapping signals in complex mixtures .

- Functional Group-Specific Assays : Use derivatization (e.g., silylation for hydroxyl groups) to enhance detection .

Advanced: What toxicological profiles should be prioritized when evaluating this compound for preclinical studies?

Answer:

- Acute Toxicity : Conduct OECD 423 assays to determine LD in rodent models.

- Genotoxicity : Ames test (OECD 471) to assess mutagenic potential .

- Ecotoxicology : Evaluate aquatic toxicity (e.g., Daphnia magna LC) per OECD 202 guidelines .

Advanced: What ecological impact assessments are relevant for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.